(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
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Overview
Description
(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom. These compounds have significant potential in various fields, including drug discovery and synthetic chemistry, due to their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Techniques such as spray drying and chemical coprecipitation can be employed to produce high-quality nanopowders of the compound . These methods are chosen for their efficiency and ability to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of high-performance materials and nanomaterials.
Mechanism of Action
The mechanism of action of (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atom.
2-azabicyclo[2.2.1]heptanes: These compounds have a different ring size and structure, leading to different chemical and biological properties.
Bicyclo[2.1.1]hexanes: These compounds are structurally similar but lack the nitrogen atom, resulting in different reactivity and applications.
Uniqueness
(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This combination gives it distinct chemical and biological properties, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C7H12ClNO2 |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-1-5(7)2-4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m1./s1 |
InChI Key |
QXVXPTKJMJHSIF-HCSZTWNASA-N |
Isomeric SMILES |
C1C[C@@]2([C@H]1CCN2)C(=O)O.Cl |
Canonical SMILES |
C1CC2(C1CCN2)C(=O)O.Cl |
Origin of Product |
United States |
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